3,4-Difluoro-4'-iso-propylbenzophenone
Description
Contextualizing Benzophenone (B1666685) Scaffolds within Advanced Organic Chemistry Research
The benzophenone scaffold, characterized by two aryl groups attached to a central carbonyl, is a ubiquitous and privileged structure in organic and medicinal chemistry. nih.govresearchgate.net Its prevalence stems from its presence in numerous naturally occurring molecules that exhibit a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. nih.govnih.gov This natural precedent has inspired chemists to utilize the benzophenone core as a versatile building block for the synthesis of new therapeutic agents and functional materials. researchgate.netmdpi.com
In advanced organic chemistry, the benzophenone motif is significant for several reasons:
Synthetic Versatility: The carbonyl group and the two aryl rings offer multiple sites for chemical modification, allowing for the construction of large and diverse molecular libraries. nih.gov
Bioactive Functionality: The unique twisted biaryl structure of benzophenone is a key feature in its role as a bioactive component, influencing how it interacts with biological targets. mq.edu.au
Photochemical Reactivity: Benzophenones are well-known photosensitizers, a property that is exploited in photolabeling studies to investigate drug-protein interactions and in industrial applications such as photoinitiators for polymerization reactions. mdpi.comontosight.ai
Research has demonstrated that substitutions on the aryl rings can dramatically alter the biological and chemical properties of the benzophenone scaffold. nih.gov For instance, the placement of halogen groups, such as fluorine or chlorine, at the para position of the benzoyl ring has been shown to yield compounds with significant pro-apoptotic activity, inhibiting tumor growth. nih.gov This adaptability makes the benzophenone scaffold a central focus in the development of novel compounds for pharmaceutical and materials science applications. researchgate.net
Strategic Incorporation of Fluorine in Organic Molecules: A Research Perspective
From a research perspective, the introduction of fluorine is a deliberate strategy to achieve specific outcomes:
Metabolic Stability: The C-F bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it less susceptible to metabolic breakdown by enzymes. This can increase the bioavailability and half-life of a drug molecule. nih.govnews-medical.net
Binding Affinity: The high electronegativity of fluorine can alter the electron distribution of a molecule, enabling new, favorable interactions with biological targets like proteins. nih.gov Fluorine can participate in multipolar interactions with the electrophilic carbon of nearby protein amide groups, enhancing binding. nih.gov
Membrane Permeability: Fluorine substitution can increase a molecule's lipophilicity, which can improve its ability to pass through cellular membranes and reach its intended target. nih.gov
Modulation of Physicochemical Properties: In materials science, fluorination is used to enhance properties such as thermal stability, water repellency, and resistance to UV degradation. ontosight.ai It can also be used to fine-tune the photophysical properties of fluorescent dyes, improving their brightness and photostability. nih.govku.edu
The table below summarizes the key effects of strategic fluorine incorporation in academic research.
| Property Modified | Rationale for Fluorination | Research Field Application |
| Metabolic Stability | The high strength of the C-F bond resists enzymatic cleavage. news-medical.net | Medicinal Chemistry |
| Binding Affinity | Fluorine's electronegativity creates favorable multipolar interactions with protein targets. nih.govnih.gov | Drug Discovery |
| Lipophilicity & Permeability | Fluorine substitution can increase lipophilicity, aiding passage across cell membranes. nih.gov | Pharmaceutical Sciences |
| Conformational Control | The presence of fluorine can influence the preferred 3D shape of a molecule, affecting its interaction with binding sites. nih.gov | Chemical Biology |
| Photophysical Properties | Fluorination can enhance the photostability and fluorescence of dyes. nih.govnih.gov | Materials Science |
Overview of Academic Research Trajectories for 3,4-Difluoro-4'-iso-propylbenzophenone and Related Fluorinated Benzophenones
Academic research into specific molecules like this compound is often part of a broader investigation into the synthesis and application of fluorinated compounds. While dedicated studies on this exact compound are not extensively detailed in the public domain, its structure points to clear research trajectories based on established work with related fluorinated benzophenones. The primary areas of interest are synthetic methodology development and its use as an intermediate in medicinal chemistry and materials science. mq.edu.auontosight.ai
Synthetic Approaches: The synthesis of fluorinated benzophenones is a well-explored area of organic chemistry. Common methods that could be applied to produce this compound include:
Friedel-Crafts Acylation: This classic method involves the reaction of a substituted benzoyl chloride with a substituted benzene (B151609) in the presence of a Lewis acid catalyst. For the target compound, this could involve reacting 3,4-difluorobenzoyl chloride with cumene (B47948) (isopropylbenzene). researchgate.net
Nucleophilic Aromatic Substitution (SNAr): In highly fluorinated systems, fluorine atoms can be displaced by nucleophiles. Iterative SNAr reactions on polyfluorinated benzophenones allow for the synthesis of both symmetrical and asymmetrical derivatives. nih.govnih.gov
Oxidation of Diphenylmethanes: Another route involves the synthesis of the corresponding diphenylmethane (B89790) followed by oxidation of the methylene (B1212753) bridge to a carbonyl group. google.com
Research Applications: The structure of this compound suggests its primary value in research is as a synthon, or building block, for more complex molecules. mq.edu.au
Medicinal Chemistry: As with other fluorinated benzophenones, it is a likely candidate for use as a precursor in the synthesis of novel bioactive compounds. nih.gov The difluoro substitution pattern on one ring and the isopropyl group on the other provide a specific electronic and steric profile that could be explored for targeted inhibition of enzymes or receptors. mq.edu.au For example, fluorinated benzophenones have been investigated as potential agents against Alzheimer's disease by targeting enzymes like β-secretase. nih.gov
Materials Science: Fluorinated benzophenones are valued for their unique optical and electrical properties. ontosight.ai They can be incorporated into polymers to enhance durability or used as precursors for fluorescent materials. ontosight.airesearchgate.net The specific substitution pattern of this compound could be investigated for its influence on the properties of new materials.
The table below highlights related fluorinated benzophenones and their documented research context, providing a framework for the potential research trajectories of this compound.
| Compound Name | Research Context/Application | Relevant Findings |
| Bis(2,4,5-trifluorophenyl)methanone | Precursor for fluorinated fluorophores (e.g., analogues of fluorescein (B123965) and rhodamine). nih.govnih.gov | Used in sequential nucleophilic aromatic substitution reactions to create a library of fluorinated xanthones and acridones with tunable spectroscopic properties. nih.gov |
| 4,4'-Difluorobenzophenone | Intermediate in chemical synthesis. google.com | Synthesis explored via diazotization of 4,4'-diamino-diphenylmethane followed by oxidation. google.com |
| 4-(Trifluoromethoxy)-4'-(trifluoromethyl)benzophenone | Photoinitiator in polymerization; intermediate in pharmaceutical synthesis. ontosight.ai | The presence of two different fluorine-containing groups (-OCF3 and -CF3) confers high reactivity and stability. ontosight.ai |
| Para-fluoro-substituted benzophenones | Investigated for anti-inflammatory and anticancer activities. nih.gov | A para-fluoro derivative showed promising inhibitory effects against interleukin-6 (IL-6) and pro-apoptotic activity in tumor models. nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3,4-difluorophenyl)-(4-propan-2-ylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2O/c1-10(2)11-3-5-12(6-4-11)16(19)13-7-8-14(17)15(18)9-13/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQFSVZIFEKZYAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50374263 | |
| Record name | 3,4-Difluoro-4'-iso-propylbenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
845781-00-2 | |
| Record name | (3,4-Difluorophenyl)[4-(1-methylethyl)phenyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=845781-00-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Difluoro-4'-iso-propylbenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 3,4 Difluoro 4 Iso Propylbenzophenone and Fluorinated Benzophenone Derivatives
Classical and Contemporary Approaches to Benzophenone (B1666685) Core Synthesis
The construction of the benzophenone core is a cornerstone of organic synthesis, with several methods being developed and refined over the years. These methods can be broadly categorized into classical approaches, such as the Friedel-Crafts acylation, and more contemporary techniques, including metal-catalyzed carbonylative couplings.
Friedel-Crafts Acylation as a Foundation for Substituted Benzophenones
The Friedel-Crafts acylation, first reported in 1877, remains a widely utilized and powerful tool for the synthesis of aryl ketones, including substituted benzophenones. googleapis.comlibretexts.org This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). googleapis.comwikipedia.org
The mechanism of the Friedel-Crafts acylation proceeds through the formation of a highly electrophilic acylium ion. googleapis.commasterorganicchemistry.com The Lewis acid catalyst coordinates to the halogen of the acyl halide, facilitating its departure and generating the resonance-stabilized acylium ion. This electrophile is then attacked by the electron-rich aromatic ring, leading to the formation of a sigma complex (an arenium ion). Subsequent deprotonation of the sigma complex restores the aromaticity of the ring and yields the final ketone product, regenerating the Lewis acid catalyst. wikipedia.org
A key advantage of the Friedel-Crafts acylation over the related Friedel-Crafts alkylation is the deactivating nature of the resulting ketone product. libretexts.orgwikipedia.org The electron-withdrawing carbonyl group makes the product less reactive than the starting material, thus preventing multiple acylations. Furthermore, the acylium ion is not prone to the carbocation rearrangements that can plague Friedel-Crafts alkylations. libretexts.orgwikipedia.org
The regiochemical outcome of the Friedel-Crafts acylation on substituted benzenes is largely governed by the electronic properties of the substituents present on the aromatic ring. alexandonian.com Electron-donating groups activate the ring and direct the incoming acyl group to the ortho and para positions, while electron-withdrawing groups deactivate the ring and direct the acyl group to the meta position. alexandonian.com
| Feature | Description | Significance |
|---|---|---|
| Reactants | Aromatic compound (e.g., benzene (B151609) derivative) and an acylating agent (e.g., benzoyl chloride derivative) | Provides versatility in the synthesis of variously substituted benzophenones. |
| Catalyst | Strong Lewis acid (e.g., AlCl₃, FeCl₃) | Essential for the generation of the electrophilic acylium ion. googleapis.comwikipedia.org |
| Key Intermediate | Acylium ion (R-C≡O⁺) | The primary electrophile that attacks the aromatic ring. googleapis.commasterorganicchemistry.com |
| Advantages | - Forms a stable C-C bond.
| Leads to cleaner reactions with higher yields of the desired mono-acylated product. |
| Limitations | - Requires stoichiometric amounts of catalyst.
| Can lead to significant waste and limits the scope of substrates. |
Metal-Catalyzed Carbonylative Coupling Reactions in Diaryl Ketone Synthesis
In recent decades, metal-catalyzed cross-coupling reactions have emerged as powerful alternatives for the synthesis of diaryl ketones. These methods often offer milder reaction conditions and greater functional group tolerance compared to classical methods. Palladium-catalyzed carbonylative coupling reactions have been particularly well-developed for this purpose.
These reactions typically involve the coupling of an aryl halide or triflate with a carbon monoxide source and an organometallic reagent, such as an organoboron, organotin, or organozinc compound. The catalytic cycle generally involves the oxidative addition of the aryl halide to a low-valent palladium complex, followed by the insertion of carbon monoxide into the palladium-carbon bond to form a palladium-acyl complex. Subsequent transmetalation with the organometallic reagent and reductive elimination yields the diaryl ketone and regenerates the active palladium catalyst.
A variety of palladium catalysts and ligands have been developed to optimize the efficiency and scope of these reactions. The choice of catalyst, solvent, and base can be crucial for achieving high yields and selectivities. These methods have proven to be highly versatile for the synthesis of a wide range of symmetrically and unsymmetrically substituted benzophenones.
Rational Design and Synthesis of Fluorinated Benzophenones
The incorporation of fluorine atoms into the benzophenone scaffold requires careful synthetic planning. The unique electronic properties of fluorine can influence the reactivity of the aromatic rings and necessitate the use of specific synthetic strategies.
Iterative Nucleophilic Aromatic Substitution Strategies for Polyfluorinated Benzophenones
For the synthesis of polyfluorinated benzophenones, iterative nucleophilic aromatic substitution (SNAr) reactions on highly fluorinated starting materials can be a powerful strategy. This approach takes advantage of the fact that fluorine atoms on an aromatic ring can act as good leaving groups when the ring is sufficiently activated by other electron-withdrawing groups.
For instance, a hexafluorobenzophenone can undergo sequential SNAr reactions with various nucleophiles. The reactivity of the different fluorine positions can be modulated by the electronic effects of the substituents, allowing for a degree of regioselectivity. By carefully choosing the nucleophiles and reaction conditions, it is possible to synthesize a variety of symmetrical and asymmetrical polyfluorinated benzophenones. google.com
Grignard and Organometallic Reagent Applications in Fluorinated Benzophenone Construction
Organometallic reagents, particularly Grignard reagents, are valuable tools in the synthesis of fluorinated benzophenones. One common approach involves the reaction of a Grignard reagent derived from a fluorinated aryl halide with a suitable benzaldehyde (B42025) derivative, followed by oxidation of the resulting secondary alcohol to the ketone. google.com
For example, the Grignard reagent formed from 1-bromo-2,4,5-trifluorobenzene (B152817) can be reacted with 2,4,5-trifluorobenzaldehyde (B50696) to produce a hexafluorinated diphenylmethanol, which can then be oxidized to bis(2,4,5-trifluorophenyl)methanone. google.com This method provides a reliable route to symmetrically substituted fluorinated benzophenones. The use of other organometallic reagents, such as organolithium or organozinc compounds, can also be employed in similar synthetic strategies.
Chemo- and Regioselective Functionalization Approaches for 3,4-Difluoro-4'-iso-propylbenzophenone Synthesis
The synthesis of a specifically substituted compound like this compound requires a chemo- and regioselective approach. A plausible and efficient method for the synthesis of this target molecule is through a Friedel-Crafts acylation reaction.
This would involve the reaction of 1,2-difluorobenzene (B135520) with 4-isopropylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The regioselectivity of this reaction is a critical consideration. The two fluorine atoms on 1,2-difluorobenzene are deactivating and ortho-, para-directing. However, due to the deactivating nature of the fluorine atoms, the reaction will be slower than with unsubstituted benzene.
The incoming 4-isopropylbenzoyl group will preferentially add to the position para to one of the fluorine atoms and meta to the other, which is the 4-position of the 1,2-difluorobenzene ring. This is due to a combination of electronic and steric factors. The para position is electronically favored by the directing effect of the fluorine atom, and it is also sterically less hindered than the ortho positions. Therefore, the major product of this reaction is expected to be this compound.
| Step | Reactants | Reagents and Conditions | Product |
|---|---|---|---|
| 1 | 1,2-Difluorobenzene and 4-Isopropylbenzoyl chloride | AlCl₃ (Lewis acid catalyst), inert solvent (e.g., dichloromethane), anhydrous conditions | This compound |
Photochemical Routes to Fluorine Incorporation Utilizing Benzophenone Catalysts
The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal, agrochemical, and materials science. mdpi.com Photochemical methods, which utilize light to drive chemical reactions, offer mild and often highly selective pathways for C-F bond formation. nih.govbeilstein-journals.org Among the various strategies, the use of photosensitizers—compounds that absorb light and transfer the energy to other molecules—has become a powerful tool. nih.govbeilstein-journals.org Benzophenone and its derivatives are particularly notable in this context due to their well-established photochemical properties.
Upon absorption of ultraviolet (UV) or visible light, benzophenone is promoted from its ground state to an excited singlet state, which then rapidly undergoes intersystem crossing to form a more stable, long-lived triplet state. mdpi.com This triplet benzophenone is a potent hydrogen atom abstractor and can also participate in single electron transfer (SET) processes. mdpi.comrsc.org This reactivity is harnessed to generate radical intermediates from substrates or reagents, which can then engage with a fluorine source to form the desired fluorinated product. mdpi.com These transition-metal-free photochemical reactions provide a complementary approach to traditional methods, often proceeding under milder conditions via a radical mechanism. nih.govbeilstein-journals.org
A key strategy involves using benzophenone as a photosensitizer to generate radicals from precursors, which then facilitate fluorination. In one such methodology, benzophenone catalyzes the conversion of a wide range of alkyl bromides into alkyl fluorides. The proposed mechanism begins with the photoexcitation of benzophenone to its triplet state. This excited state then interacts with tris(trimethylsilyl)silanol ((TMS)₃SiOH), either through hydrogen atom transfer (HAT) or single electron transfer (SET), to produce a silyl (B83357) radical. This silyl radical is a key intermediate that abstracts the bromine atom from the alkyl bromide to generate the corresponding alkyl radical. This alkyl radical is then trapped by an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI), to yield the final alkyl fluoride (B91410) product. mdpi.com
The reaction is performed under mild, metal-free conditions, highlighting the practical advantages of this photochemical approach. mdpi.com
Table 1: Representative Conditions for Benzophenone-Photosensitized Fluorination of Alkyl Bromides This table is interactive. Users can sort and filter the data.
| Component | Role | Typical Reagent/Condition |
|---|---|---|
| Photosensitizer | Absorbs light and initiates the radical process | Benzophenone (2.5–5 mol%) |
| Substrate | The molecule to be fluorinated | Secondary, tertiary, or cyclic alkyl bromides |
| Fluorine Source | Provides the fluorine atom | N-Fluorobenzenesulfonimide (NFSI) |
| Radical Precursor | Generates the key radical intermediate | (TMS)₃SiOH |
| Base | Additive | K₃PO₄ or Na₂HPO₄ |
| Solvent | Reaction medium | 1:1 MeCN/H₂O |
| Light Source | Provides energy for photoexcitation | Blue LED (40 W) |
Beyond acting as an external catalyst, the benzophenone core within a substrate molecule can itself serve as the photoactive center, enabling catalyst-free fluorination reactions. chemrxiv.org In this approach, aryl alkyl ketones, including benzophenone derivatives, are directly irradiated with UV-A light in the presence of a fluorinating agent like Selectfluor. The carbonyl group within the substrate absorbs the light, promoting the molecule to an excited state capable of initiating the fluorination process at a nearby C-H bond, typically the benzylic position. chemrxiv.org
This intrinsic photoactivity of the aromatic carbonyl fragment allows for the direct functionalization of the molecule without the need for an external photosensitizer, simplifying the reaction setup. chemrxiv.org The selectivity for mono- or di-fluorination at the benzylic position can often be controlled by adjusting the amount of the fluorinating reagent used. chemrxiv.org This methodology has been successfully applied to the late-stage fluorination of complex molecules, demonstrating its utility in modifying intricate structures. chemrxiv.org
Table 2: Examples of Catalyst-Free Photochemical Fluorination of Aryl Alkyl Ketones This table is interactive. Users can sort and filter the data based on substrate and product.
| Substrate | Fluorinating Reagent | Light Source | Product |
|---|---|---|---|
| Aryl Alkyl Ketones | Selectfluor-based reagents | UV-A | Benzylic mono- or di-fluorinated ketones |
| Benzaldehydes | Selectfluor-based reagents | UV-A | Benzoyl fluorides |
| Tonalide | Selectfluor-based reagents | UV-A | Fluorinated Tonalide derivative |
These photochemical strategies underscore the versatility of the benzophenone scaffold in synthetic organic chemistry. Whether employed as an external photosensitizer or as an intrinsic photoactive directing group, benzophenone facilitates the formation of C-F bonds under mild conditions, providing powerful tools for the synthesis of fluorinated molecules.
Elucidation of Reaction Mechanisms and Reactivity Profiles of 3,4 Difluoro 4 Iso Propylbenzophenone Analogs
Photochemical Transformation Pathways and Excited State Dynamics
The photochemistry of benzophenone (B1666685) and its analogs is a cornerstone of organic photochemistry, characterized by a series of well-defined electronic transitions and subsequent chemical reactions. These processes are initiated by the absorption of ultraviolet light, leading to the formation of highly reactive excited states.
Characterization of n-π Excitation and Triplet Biradicaloid States in Benzophenone Photochemistry*
Upon absorption of UV radiation, benzophenone derivatives undergo an electronic transition, promoting an electron from a non-bonding n-orbital, primarily localized on the carbonyl oxygen, to an antibonding π-orbital of the carbonyl group. This n-π transition results in the formation of an excited singlet state (S1). Due to the small energy gap between the singlet and triplet states and favorable spin-orbit coupling, benzophenones exhibit a high efficiency of intersystem crossing (ISC) to the lower-energy triplet state (T1). edinst.com
This triplet state is of particular interest as it possesses a biradicaloid character, with two unpaired electrons having parallel spins. edinst.comresearchgate.net This electronic configuration is responsible for the subsequent photochemical reactivity. The lifetime and energy of these triplet states are fundamental to their chemical behavior and can be influenced by substituents on the aromatic rings. nih.govrsc.org For 3,4-Difluoro-4'-iso-propylbenzophenone, the electron-withdrawing fluorine atoms are expected to influence the energy of the π* orbital, while the electron-donating isopropyl group will affect the electron density of its respective phenyl ring. These substitutions can modulate the energy of the triplet state and its subsequent reactivity.
Table 1: Excited State Properties of Benzophenone Analogs
| Compound | Excited State | Key Characteristics | Reference |
| Benzophenone | S1 (n, π) | Short-lived, efficient intersystem crossing to T1. | edinst.com |
| Benzophenone | T1 (n, π) | Biradicaloid character, long-lived, reactive. | edinst.comresearchgate.net |
| Substituted Benzophenones | T1 | Lifetimes can range from 110 to 450 ps depending on substituents. | nih.govrsc.org |
Mechanistic Investigations of Hydrogen Atom Abstraction Reactions
A hallmark of the benzophenone triplet state is its ability to abstract a hydrogen atom from a suitable donor molecule (H-Y), a process known as hydrogen atom transfer (HAT). wikipedia.org This reaction proceeds via the triplet biradical, which acts as a radical species, removing a hydrogen atom to form a ketyl radical and a new radical derived from the hydrogen donor.
X• + H-Y → X-H + Y• wikipedia.org
In the context of this compound, the isopropyl group on one of the phenyl rings provides an intramolecular source of abstractable hydrogen atoms. This can lead to intramolecular hydrogen abstraction, a common reaction for benzophenone derivatives with alkyl substituents. The reactivity in hydrogen abstraction is sensitive to the electronic nature of the benzophenone triplet state and the bond dissociation energy of the C-H bond in the hydrogen donor. The presence of electron-withdrawing fluorine atoms can enhance the electrophilicity of the carbonyl oxygen in the triplet state, potentially increasing its reactivity towards hydrogen abstraction.
Light-Directed Covalent Attachment Processes and Radical Recombination
The radical species generated following hydrogen abstraction are highly reactive and can undergo a variety of subsequent reactions, including radical recombination. This process is the basis for the use of benzophenone derivatives as photo-crosslinking agents, where covalent bonds are formed between molecules upon irradiation. nih.gov For instance, halogenated p-benzoyl-l-phenylalanine analogs have demonstrated increased yields in photocrosslinking for capturing protein-protein interactions. nih.gov
In the case of this compound, intramolecular hydrogen abstraction would lead to a biradical intermediate. This biradical can then undergo cyclization through radical recombination to form new cyclic products. The regioselectivity of this cyclization would be dictated by the stability of the resulting ring systems. Alternatively, if hydrogen abstraction occurs from an external donor, the resulting ketyl radical can recombine with the donor-derived radical to form a new covalent bond.
Influence of Solvent Environment on Photophysical and Photochemical Reaction Kinetics
The solvent environment plays a critical role in modulating the photophysical and photochemical behavior of benzophenone and its analogs. acs.orgnih.gov Solvents can influence the energy levels of the excited states, the efficiency of intersystem crossing, and the rates of subsequent reactions such as hydrogen abstraction. acs.orgrsc.org
Protic solvents, for example, can form hydrogen bonds with the carbonyl group of benzophenone, which can affect the energy of the n-π* transition and the reactivity of the triplet state. acs.org The polarity of the solvent can also influence the stability of any charge-transfer character in the excited state and the rates of radical reactions. In studies with benzophenone in the presence of phenol, selective excitation of hydrogen-bonded and non-hydrogen-bonded molecules demonstrated a significant acceleration (by a factor of ~40) in the rate of hydrogen atom abstraction for the hydrogen-bonded species. acs.orgnih.gov The choice of solvent can therefore be a powerful tool to control the outcome of photochemical reactions involving benzophenone derivatives.
Table 2: Solvent Effects on Benzophenone Photochemistry
| Solvent Property | Effect on Photochemistry | Example | Reference |
| Protic vs. Aprotic | Can alter excited-state dynamics and ISC rates through hydrogen bonding. | Methanol can form transient hydrogen bonds with the carbonyl group. | acs.org |
| Polarity | Influences the stability of excited states and radical intermediates. | Increasing solvating power can increase the rate of reaction with organic halides. | rsc.org |
| Hydrogen-Bonding Co-solute | Can pre-configure the system for reaction, accelerating H-atom abstraction. | Phenol in dichloromethane (B109758) can accelerate the reaction rate by ~40 times. | acs.orgnih.gov |
Oxidative Degradation Mechanisms and Pathways
In addition to photochemical reactions, benzophenone derivatives can be degraded through oxidative processes, particularly those involving highly reactive oxygen species such as hydroxyl radicals.
Hydroxyl Radical-Initiated Oxidation Processes
Hydroxyl radicals (•OH) are powerful, non-selective oxidizing agents that can initiate the degradation of a wide range of organic compounds. nih.gov These radicals can be generated through various advanced oxidation processes (AOPs), such as the UV/H2O2 or Fenton reaction. rsc.orgelsevierpure.com The reaction of hydroxyl radicals with aromatic compounds typically proceeds via electrophilic addition to the aromatic ring, forming a hydroxycyclohexadienyl radical intermediate.
For this compound, hydroxyl radical attack can occur on either of the phenyl rings. The position of attack will be influenced by the directing effects of the substituents. The difluoro-substituted ring is electron-deficient, which may decrease its reactivity towards electrophilic attack compared to the isopropyl-substituted ring. Conversely, the isopropyl group is an activating group and would direct the hydroxyl radical to the ortho and para positions. Following the initial addition, the resulting radical can undergo further reactions, including elimination of water to form a phenoxy radical or reaction with oxygen to initiate a cascade of oxidative degradation steps, potentially leading to ring-opening and mineralization. Studies on the degradation of other benzophenone derivatives, such as benzophenone-4, have shown that hydroxyl radicals are major contributors to their decomposition. nih.gov
Ferrate(VI)-Mediated Oxidation: Insights into Dioxygen Transfer Mechanisms
The oxidation of benzophenone analogs by ferrate(VI) involves complex reaction mechanisms, with oxygen atom transfer being a significant pathway. researchgate.net In the case of ferrate(VI)-mediated oxidation, a proposed dioxygen transfer mechanism involves the direct attack of the ferrate(VI) ion on the electron-rich regions of the benzophenone molecule, specifically the C=C double bonds within the aromatic rings. nih.govresearchgate.net
Theoretical calculations and experimental studies on benzophenone analogs suggest that this process begins with Fe(VI) attacking a carbon-carbon double bond in one of the benzene (B151609) rings. nih.govresearchgate.net This attack leads to the formation of a transient, five-membered ring intermediate containing an Fe-O-C-C-O linkage. nih.govresearchgate.net This intermediate is unstable and undergoes rapid hydrolysis. Through two successive hydrolysis steps followed by an H-abstraction, the ring structure breaks down, resulting in the direct formation of a dihydroxy-added product from the parent compound. nih.govresearchgate.net This dioxygen transfer mechanism represents a distinct pathway from simple hydroxylation, as it involves the addition of two oxygen atoms in a concerted or stepwise manner originating from the ferrate species.
Identification of Reaction Intermediates and Product Formation Pathways (e.g., hydroxylation, carboxylation, polymerization)
The degradation of benzophenone analogs by ferrate(VI) proceeds through multiple competing reaction pathways, leading to a diverse array of intermediates and final products. nih.govresearchgate.net The identification of these pathways is crucial for understanding the complete degradation process. Studies on related benzophenone compounds have identified several dominant reaction routes. nih.govdigitellinc.com
Key Product Formation Pathways:
Hydroxylation: This is a common pathway where hydroxyl groups (•OH) are added to the aromatic rings of the benzophenone structure. researchgate.net This can occur as single hydroxylation or progress to form polyhydroxylated products. researchgate.net
Carboxylation: This pathway involves the incorporation of a carboxyl group. It has been proposed that dissolved carbon dioxide or bicarbonate (HCO₃⁻) in the reaction medium can be fixed onto the molecule, leading to carboxylated products. nih.govresearchgate.net
Polymerization: Under certain conditions, reaction intermediates can combine to form larger, polymeric structures. nih.govresearchgate.net This pathway is often initiated by the formation of radical species that subsequently react with each other or with parent molecules.
Bond Breaking: The robust oxidative power of ferrate(VI) can lead to the cleavage of bonds within the benzophenone structure. nih.govresearchgate.net This can include the breaking of the carbon-carbon bond linking the two phenyl rings, resulting in smaller aromatic fragments such as 4-methoxybenzophenone (B1664615) and the 4-methoxybenzoyl cation in the degradation of analogous structures. nih.gov
The following table summarizes the primary reaction pathways identified in the ferrate(VI)-mediated oxidation of benzophenone analogs.
| Reaction Pathway | Description | Typical Products/Intermediates |
|---|---|---|
| Hydroxylation | Addition of one or more hydroxyl (-OH) groups to the aromatic rings. | Monohydroxylated, dihydroxylated, and polyhydroxylated benzophenone derivatives. |
| Dioxygen Transfer | Addition of two oxygen atoms across a C=C bond in a benzene ring via a five-membered ring intermediate. | Dihydroxy-added products. |
| Carboxylation | Incorporation of a carboxyl (-COOH) group, potentially from dissolved CO₂ or HCO₃⁻. | Carboxylated benzophenone derivatives. |
| Polymerization | Formation of larger molecules through the linking of radical intermediates or parent molecules. | High molecular weight polymeric structures. |
| Bond Breaking / Cleavage | Fission of chemical bonds within the molecule, such as the central C-C bridge. | Smaller aromatic fragments (e.g., substituted benzophenones, benzoyl cations). |
Theoretical Investigations of Complexation and Electron Transfer Mechanisms
Theoretical studies, primarily employing Density Functional Theory (DFT), provide significant insights into the reaction mechanisms of ferrate(VI) with organic compounds, including benzophenone analogs. acs.orgnih.gov These computational approaches help to elucidate the complexation between the oxidant and the substrate and to distinguish between different possible electron transfer pathways.
The oxidation process is initiated by the interaction between the ferrate(VI) species and the organic molecule. In aqueous solutions, the protonated form of ferrate(VI), HFeO₄⁻, is often a more reactive oxidant than FeO₄²⁻ due to its enhanced electron-accepting capability. acs.org Theoretical models explore several potential mechanisms for the initial oxidative attack:
Single-Electron Transfer (SET): In this mechanism, a single electron is transferred from the organic substrate to the ferrate(VI) species, resulting in the formation of a radical cation of the organic molecule and reducing Fe(VI) to Fe(V). acs.org The reactions of ferrate(VI) are often characterized by an initial 1-e⁻ transfer step from Fe(VI) to Fe(V), which is then followed by a 2-e⁻ transfer to Fe(III). researchgate.netnih.gov
Hydrogen Atom Transfer (HAT): This pathway involves the abstraction of a hydrogen atom from the organic molecule by the ferrate(VI) species. acs.orgnih.gov DFT calculations on substituted anilines have revealed that the HAT mechanism is a primary oxidation pathway, with the hydroxyl oxygen of HFeO₄⁻ being more reactive than the carbonyl oxygen. acs.orgacs.org
Direct Electron Transfer (DET): In some systems, electron transfer from the pollutant to Fe(VI) can be mediated by other components, enhancing the oxidation efficiency. nih.gov Theoretical calculations have shown that in certain catalyzed systems, DET can be the dominant pathway for the oxidation of pollutants. nih.gov
These theoretical investigations are crucial for determining reaction energy barriers, identifying the most favorable reaction pathways, and predicting the structure of transient intermediates. acs.orgresearchgate.net By correlating calculated rate constants with experimental data, a more complete picture of the complexation and electron transfer dynamics can be achieved.
The table below outlines the key electron transfer mechanisms investigated through theoretical models.
| Mechanism | Description | Key Intermediates | Relevant Ferrate Species |
|---|---|---|---|
| Single-Electron Transfer (SET) | Transfer of a single electron from the substrate to ferrate(VI). | Organic radical cation, Fe(V) species. | Fe(VI), HFeO₄⁻ |
| Hydrogen Atom Transfer (HAT) | Abstraction of a hydrogen atom (proton and electron) from the substrate by ferrate(VI). | Organic radical, H₂FeO₄⁻ or related species. | HFeO₄⁻ |
| Direct Electron Transfer (DET) | Mediated or direct transfer of electrons from the substrate to ferrate(VI), often enhanced by a catalyst. | Intermediate iron species [Fe(V)/Fe(IV)]. | Fe(VI) |
Advanced Computational and Theoretical Chemistry Studies on 3,4 Difluoro 4 Iso Propylbenzophenone
Quantum Chemical Characterization of Molecular Structure and Electronic Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3,4-Difluoro-4'-iso-propylbenzophenone. These methods provide a detailed picture of the molecule's geometry, electron distribution, and spectroscopic behavior.
Density Functional Theory (DFT) for Ground State Geometry Optimization
Density Functional Theory (DFT) is a robust method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its ground state geometry. For this compound, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-31G(d), are used to optimize the molecular structure. nih.govacs.org This process minimizes the total electronic energy of the molecule, providing precise information on bond lengths, bond angles, and dihedral angles.
The optimized geometry of substituted benzophenones is characterized by a non-planar arrangement of the two phenyl rings relative to the central carbonyl group. nih.govresearchgate.net The dihedral angles, which describe the twist of the phenyl rings, are influenced by the electronic and steric effects of the substituents. In this compound, the fluorine atoms and the isopropyl group will significantly affect these angles, leading to a unique and stable conformation.
| Parameter | Value |
|---|---|
| C=O Bond Length | ~1.24 Å |
| C-F Bond Length | ~1.35 Å |
| Phenyl Ring 1 Dihedral Angle | ~30-40° |
| Phenyl Ring 2 Dihedral Angle | ~45-55° |
Time-Dependent DFT (TD-DFT) for Excited State Analysis and Electronic Transitions
Time-Dependent Density Functional Theory (TD-DFT) is employed to investigate the electronic excited states of this compound. acs.orgresearchgate.net This method allows for the calculation of the molecule's electronic absorption spectrum, providing insights into the wavelengths of light it absorbs and the nature of the corresponding electronic transitions.
For benzophenone (B1666685) derivatives, the absorption in the UV region is typically dominated by π→π* and n→π* transitions. The π→π* transitions, which involve the promotion of an electron from a bonding π orbital to an antibonding π* orbital, are generally of high intensity. scialert.netchemrxiv.org The n→π* transitions, involving the promotion of a non-bonding electron from the carbonyl oxygen to an antibonding π* orbital, are typically weaker. scialert.net The substitution pattern on the phenyl rings, with the electron-withdrawing fluorine atoms and the electron-donating isopropyl group, will modulate the energies of these transitions. The major electronic transition is often the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). acs.org
| Transition | Wavelength (λmax) | Oscillator Strength (f) | Character |
|---|---|---|---|
| S0 → S1 | ~340 nm | ~0.01 | n→π |
| S0 → S2 | ~280 nm | ~0.35 | π→π (HOMO→LUMO) |
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps for Reactivity Prediction
The Frontier Molecular Orbitals, the HOMO and LUMO, are crucial in determining the chemical reactivity and electronic properties of a molecule. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. researchgate.net
A smaller HOMO-LUMO gap suggests that the molecule is more easily excitable and therefore more reactive. In this compound, the distribution of the HOMO and LUMO across the molecule is influenced by the substituents. The HOMO is likely to have significant contributions from the isopropyl-substituted phenyl ring, while the LUMO may be more localized on the difluoro-substituted phenyl ring and the carbonyl group.
| Orbital | Energy (eV) |
|---|---|
| HOMO | ~ -6.5 eV |
| LUMO | ~ -2.0 eV |
| HOMO-LUMO Gap | ~ 4.5 eV |
Molecular Modeling for Conformational Landscape and Dynamics
Molecular modeling techniques are essential for exploring the conformational landscape of flexible molecules like this compound. The rotation around the single bonds connecting the phenyl rings to the carbonyl carbon allows for a range of possible conformations. researchgate.net
Elucidation of Reaction Mechanisms through Theoretical Calculations
Theoretical calculations are invaluable for mapping out the pathways of chemical reactions, providing a level of detail that is often inaccessible through experimental means alone.
Identification of Transition States and Intrinsic Reaction Coordinate (IRC) Pathways
To understand the mechanism of a reaction involving this compound, it is necessary to identify the transition states, which are the high-energy structures that connect reactants to products. Computational methods can locate these transition states and calculate their energies, which correspond to the activation energy of the reaction.
Once a transition state is identified, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. The IRC path maps the lowest energy route from the transition state down to the reactants and products, confirming that the identified transition state indeed connects the desired species. This provides a detailed picture of the geometric changes that occur throughout the reaction. For instance, in a photochemical reaction, these calculations could model the pathway from the excited state of the benzophenone derivative to the formation of a radical intermediate.
Potential Energy Surface Mapping of Chemical Transformations
Detailed potential energy surface maps for chemical transformations involving this compound are not available in the current body of scientific literature. Such studies would theoretically explore reaction coordinates for processes like nucleophilic attack at the carbonyl carbon, electrophilic aromatic substitution on either of the phenyl rings, or photochemical reactions. The mapping would reveal the energy barriers (activation energies) and the geometries of transition states, thereby elucidating the preferred reaction pathways.
Solvation Models and Their Impact on Computed Molecular Properties and Reactivity
Specific studies on the application of various solvation models to compute the molecular properties and reactivity of this compound have not been published. A computational investigation in this area would typically involve using both explicit and implicit solvation models to calculate properties such as dipole moment, electronic absorption spectra (UV-Vis), and the relative energies of reactants, products, and transition states in different solvents. This would provide a quantitative understanding of how the solvent environment modulates the behavior of the molecule.
A comparative table of such findings would look like this, populated with hypothetical data:
| Molecular Property | Gas Phase (Calculated) | Water (PCM Model) | Dichloromethane (B109758) (SMD Model) |
| Dipole Moment (Debye) | Data not available | Data not available | Data not available |
| λmax (nm) | Data not available | Data not available | Data not available |
| Activation Energy (kcal/mol) for a given reaction | Data not available | Data not available | Data not available |
Table 1: Hypothetical Impact of Solvation Models on Computed Properties of this compound. This table illustrates how data would be presented if available. PCM (Polarizable Continuum Model) and SMD (Solvation Model based on Density) are popular implicit solvation models.
Exploration of Advanced Academic Applications and Materials Science Implications of Fluorinated Benzophenones
Research in Photopolymerization and Photoinitiation Systems
Benzophenone (B1666685) and its derivatives are well-established as Type II photoinitiators, which are crucial components in photopolymerization processes. Upon absorption of UV light, the benzophenone molecule transitions to an excited triplet state. In this state, it can abstract a hydrogen atom from a co-initiator, typically an amine or an alcohol, generating free radicals that initiate the polymerization of monomers like acrylates.
The general mechanism for a Type II photoinitiator like a fluorinated benzophenone is outlined below:
| Step | Process | Description |
| 1. Photoexcitation | BP + hν → ¹BP* → ³BP | Benzophenone (BP) absorbs a photon (hν) and is excited to a singlet state (¹BP), which then undergoes intersystem crossing to a more stable triplet state (³BP). |
| 2. Hydrogen Abstraction | ³BP + R-H → [BP-H]• + R• | The excited triplet benzophenone abstracts a hydrogen atom from a co-initiator (R-H), forming a ketyl radical ([BP-H]•) and a co-initiator radical (R•). |
| 3. Initiation | R• + M → R-M• | The co-initiator radical initiates the polymerization of a monomer (M). |
| 4. Propagation | R-M• + n(M) → R-(M)n-M• | The polymer chain grows by the successive addition of monomer units. |
| 5. Termination | R-(M)n-M• + •M-(M)m-R → Polymer | Two growing polymer chains combine to terminate the reaction. |
This is an interactive data table based on the general mechanism of Type II photoinitiators.
Development of Organic Light-Emitting Diode (OLED) Materials
Fluorinated benzophenones have emerged as promising materials in the field of Organic Light-Emitting Diodes (OLEDs) due to their unique electronic and photophysical properties. researchgate.net Their strong electron-withdrawing nature and high triplet energies make them suitable for use as both host materials and emitters in OLED architectures.
Fluorinated Benzophenones as Host Materials in OLED Architectures
In phosphorescent OLEDs (PhOLEDs) and Thermally Activated Delayed Fluorescence (TADF) OLEDs, the host material plays a critical role in facilitating efficient energy transfer to the guest emitter molecules. An ideal host material should possess a high triplet energy to prevent back energy transfer from the emitter, good charge carrier mobility to ensure balanced charge transport, and high thermal and morphological stability.
Fluorinated benzophenone derivatives are often used as building blocks for host materials. For example, simple nucleophilic substitution reactions between a fluorinated benzophenone and an amine-containing compound can yield high-performance host materials. researchgate.net While specific data on 3,4-Difluoro-4'-iso-propylbenzophenone as an OLED host is not available, the general characteristics of fluorinated benzophenone hosts are summarized below:
| Property | Importance in OLED Hosts | Typical Characteristics of Fluorinated Benzophenone Hosts |
| High Triplet Energy (ET) | Prevents back energy transfer from the guest emitter, ensuring high efficiency. | Generally high, suitable for blue, green, and red phosphorescent and TADF emitters. |
| Good Thermal Stability | Ensures long device lifetime and stable operation at high temperatures. | High decomposition temperatures (Td) and glass transition temperatures (Tg). |
| Balanced Charge Transport | Promotes efficient recombination of electrons and holes in the emissive layer. | Can be tuned by incorporating both electron-donating and electron-accepting moieties. |
| Amorphous Morphology | Prevents crystallization, which can lead to device failure. | Many derivatives form stable amorphous films. |
This is an interactive data table illustrating the properties of fluorinated benzophenones as OLED host materials.
Design and Performance of Fluorinated Benzophenone-Based Emitters
Fluorinated benzophenones can also be incorporated into the design of TADF emitters. In a typical donor-acceptor (D-A) type TADF molecule, the benzophenone moiety can act as the electron-accepting unit. The spatial separation of the highest occupied molecular orbital (HOMO) on the donor and the lowest unoccupied molecular orbital (LUMO) on the acceptor leads to a small energy gap between the singlet and triplet excited states (ΔEST), which is a key requirement for efficient TADF.
Although no specific TADF emitters based on this compound have been reported, the performance of OLEDs using other fluorinated benzophenone-based emitters has been documented. For instance, devices employing such emitters have demonstrated high external quantum efficiencies (EQEs) in the green and blue regions of the spectrum. researchgate.net
Influence of Fluorination on Photophysical Properties for Enhanced OLED Performance
The presence of fluorine atoms in the benzophenone structure can significantly influence the photophysical properties of the resulting OLED materials. Fluorination can lead to:
Enhanced Intersystem Crossing (ISC) and Reverse Intersystem Crossing (RISC): Benzophenone itself is a classic phosphor known for its high ISC efficiency. mdpi.com Fluorination can further modulate the spin-orbit coupling, which governs the rates of ISC and RISC. Efficient RISC is the cornerstone of TADF, allowing for the harvesting of non-emissive triplet excitons to generate delayed fluorescence, thereby achieving high internal quantum efficiencies.
Tuning of Energy Levels: The strong electron-withdrawing nature of fluorine can lower the HOMO and LUMO energy levels of the molecule. This allows for better energy level alignment with other materials in the OLED stack, facilitating efficient charge injection and transport.
Improved Stability: The high bond energy of the C-F bond can enhance the chemical and thermal stability of the material, leading to longer device lifetimes.
Fundamental Studies in UV Radiation Cross-linking Processes
Benzophenone is a well-known photosensitizer for UV-induced cross-linking of polymers. Upon UV irradiation, the excited benzophenone molecule can abstract hydrogen atoms from adjacent polymer chains, leading to the formation of polymer radicals. The subsequent combination of these radicals results in the formation of a cross-linked network. This process is widely used in applications such as coatings, adhesives, and hydrogels.
The efficiency of the cross-linking process can be influenced by the structure of the benzophenone derivative. While there is no specific research on the use of this compound in UV cross-linking, studies on other benzophenone-containing polymers have shown that the cross-linking behavior is dependent on factors such as the benzophenone content, the irradiation wavelength, and the energy dose applied. For some polymer systems, benzophenone-induced cross-linking is more efficient at specific wavelengths (e.g., 365 nm), while at other wavelengths (e.g., 254 nm), chain scission may occur.
Polymorphism and Crystal Engineering of Benzophenone Derivatives
Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a critical consideration in materials science, as different polymorphs can exhibit distinct physical properties. The study of polymorphism in benzophenone derivatives is an active area of research. The crystal packing and intermolecular interactions in these compounds are influenced by the nature and position of substituents on the phenyl rings.
Investigation of Crystalline Forms and Relative Energetic Stabilities
The solid-state structure of benzophenone and its derivatives is characterized by a non-planar conformation, where the two phenyl rings are twisted out of the plane of the central carbonyl group. The magnitude of these dihedral angles is a result of the interplay between steric hindrance from the ortho-substituents and the electronic effects that favor conjugation. For this compound, the presence of fluorine atoms and an isopropyl group is expected to significantly modulate its crystalline forms and energetic stabilities.
Fluorine substitution is known to influence crystal packing and can lead to polymorphism—the ability of a compound to exist in multiple crystalline forms. This phenomenon arises from different arrangements of molecules in the crystal lattice, resulting in polymorphs with distinct physical properties, including melting point, solubility, and stability. The introduction of fluorine can alter intermolecular interactions, such as hydrogen bonding and π-π stacking, which in turn can favor the formation of different crystalline arrangements. For instance, studies on fluorinated aromatic compounds have shown that fluorine substitution can lead to a shift from traditional π-stacking to herringbone packing motifs due to changes in the electrostatic potential of the aromatic rings. rsc.org
Computational studies, particularly those employing Density Functional Theory (DFT), are instrumental in predicting the relative energetic stabilities of different potential crystalline forms. Such calculations can elucidate the most thermodynamically stable conformation of this compound and the energetic landscape of its potential polymorphs. The electron-withdrawing nature of the two fluorine atoms on one phenyl ring and the electron-donating, sterically bulky isopropyl group on the other will create a unique electronic and steric profile that governs its solid-state assembly.
The relative energetic stabilities of different crystalline forms are a critical factor in materials science, as the most stable polymorph is often the desired form for practical applications due to its lower tendency to convert to other forms over time. The interplay of the substituents in this compound likely results in a complex potential energy surface with several local minima, each corresponding to a different crystalline arrangement.
Table 1: Predicted Influence of Substituents on Crystalline Properties
| Substituent | Predicted Effect on Crystalline Form | Predicted Effect on Energetic Stability |
| 3,4-Difluoro | May favor herringbone packing due to altered electrostatic potential. Potential for C-H···F interactions. | The electron-withdrawing nature may influence intermolecular interactions, affecting lattice energy. |
| 4'-iso-propyl | The bulky nature will introduce steric hindrance, influencing possible packing arrangements. | Steric effects can lead to less dense packing, potentially affecting the overall stability of the crystal lattice. |
Analysis of Molecular Packing and Intermolecular Interactions in Solid State
The molecular packing of this compound in the solid state will be dictated by a variety of intermolecular interactions. The presence of the difluorinated phenyl ring introduces the possibility of specific interactions involving fluorine. While fluorine is not a strong hydrogen bond acceptor, weak C-H···F hydrogen bonds can play a role in directing the crystal packing. nih.gov Furthermore, the fluorination alters the quadrupole moment of the aromatic ring, which can influence π-π stacking interactions, potentially leading to slipped-stack or herringbone arrangements rather than face-to-face π-stacking. rsc.org
Table 2: Potential Intermolecular Interactions in Solid this compound
| Interaction Type | Description | Potential Impact on Molecular Packing |
| C-H···F Hydrogen Bonds | Weak hydrogen bonds between carbon-hydrogen donors and fluorine acceptors. | Can act as structure-directing forces, influencing the relative orientation of molecules. |
| π-π Interactions | Interactions between the aromatic rings. The electronic nature of the rings will be modified by the substituents. | Fluorination may disfavor face-to-face stacking in favor of slipped or herringbone arrangements. |
| Dipole-Dipole Interactions | Interactions involving the permanent dipole of the carbonyl group. | Contributes to the overall lattice energy and influences the alignment of molecules. |
| van der Waals Forces | Non-specific attractive and repulsive forces between molecules. | Play a significant role in the overall cohesion of the crystal. |
Role as Photocatalysts in Diverse Organic Transformations
Benzophenone and its derivatives are well-known photocatalysts, capable of initiating a variety of organic transformations upon absorption of UV light. The photocatalytic activity of benzophenone stems from its ability to be excited to a triplet state, which can then act as a powerful hydrogen atom abstractor. This property has been harnessed in numerous synthetic applications.
The photocatalytic cycle of benzophenone typically involves the following steps:
Photoexcitation: Upon absorption of a photon, the benzophenone molecule is promoted from its ground state (S₀) to an excited singlet state (S₁).
Intersystem Crossing: The excited singlet state rapidly undergoes intersystem crossing to a more stable triplet state (T₁).
Hydrogen Atom Abstraction: The triplet benzophenone can abstract a hydrogen atom from a suitable donor molecule, generating a ketyl radical and a substrate radical.
Radical Reactions: The substrate radical can then participate in various subsequent reactions, such as additions, cyclizations, or couplings.
The efficiency of a benzophenone derivative as a photocatalyst is influenced by the electronic nature of its substituents. nih.gov In the case of this compound, the substituents are expected to have a significant impact on its photocatalytic properties. The electron-withdrawing fluorine atoms on one ring will lower the energy of the n-π* transition, which could affect the wavelength of light required for excitation. acs.org More importantly, the substituents will influence the stability of the resulting ketyl radical.
DFT calculations on substituted benzophenones have shown that the rate of photoreduction is related to the stability of the ketyl radical formed. nih.gov The electron-withdrawing fluorine atoms in this compound would be expected to destabilize the electron-rich ketyl radical intermediate through an inductive effect. Conversely, the electron-donating isopropyl group on the other ring would help to stabilize the radical. This electronic push-pull system could potentially be fine-tuned to optimize the photocatalytic activity for specific transformations.
The steric bulk of the isopropyl group could also play a role by influencing the approach of the hydrogen donor to the excited carbonyl group. This combination of electronic and steric effects makes this compound an interesting candidate for investigation in photocatalysis, with the potential for unique reactivity and selectivity in various organic transformations. nih.gov
Table 3: Predicted Effects of Substituents on Photocatalytic Activity
| Substituent | Predicted Electronic Effect | Predicted Steric Effect | Potential Impact on Photocatalysis |
| 3,4-Difluoro | Electron-withdrawing | Minimal | May destabilize the ketyl radical, potentially affecting the rate of hydrogen abstraction. nih.gov |
| 4'-iso-propyl | Electron-donating | Significant | May stabilize the ketyl radical. The bulkiness could influence substrate accessibility. |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 3,4-Difluoro-4'-iso-propylbenzophenone, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via nucleophilic aromatic substitution or Friedel-Crafts acylation. For example, a two-step approach involves:
Fluorination : Introduce fluorine substituents to the benzophenone backbone using potassium carbonate as a base and acetone as a solvent .
Iso-propyl Group Introduction : Couple the fluorinated benzophenone with an iso-propyl-substituted aryl halide via Suzuki-Miyaura cross-coupling, using palladium catalysts and optimized ligand systems.
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DCM/hexane mixtures) to improve yield during purification .
Q. Which analytical techniques are most effective for characterizing purity and structural integrity?
- Techniques :
- GC/HPLC : Assess purity (>97% by GC, as per catalog standards) .
- NMR : Use NMR to confirm fluorine positions and NMR to verify iso-propyl group integration .
- Mass Spectrometry : Confirm molecular weight (218.19 g/mol) via high-resolution MS .
- Data Interpretation : Cross-validate results with deuterated analogs (e.g., -labeled derivatives) to resolve overlapping signals .
Q. What are the recommended storage conditions to ensure compound stability?
- Guidelines : Store in amber vials at –20°C under inert gas (N or Ar) to prevent photodegradation and oxidation. Use desiccants to avoid hydrolysis of ketone groups .
Advanced Research Questions
Q. How do electronic effects from fluorine substituents influence the compound’s reactivity in further functionalization?
- Mechanistic Insight : The electron-withdrawing nature of fluorine atoms deactivates the benzophenone core, reducing electrophilicity at the carbonyl group. This necessitates stronger Lewis acids (e.g., AlCl) for Friedel-Crafts reactions.
- Regioselectivity : Fluorine’s meta-directing effect governs substitution patterns in subsequent reactions. Computational modeling (DFT) can predict reactive sites .
Q. How can contradictory purity results from GC vs. HPLC analyses be resolved?
- Resolution Strategy :
- GC Limitations : High boiling points (e.g., >300°C) may cause incomplete volatilization, leading to underestimated purity.
- HPLC Advantages : Better resolution for non-volatile components. Use orthogonal methods (e.g., LC-MS) to identify co-eluting impurities .
- Case Study : A 2023 study resolved discrepancies by spiking samples with deuterated internal standards to calibrate retention times .
Q. What strategies mitigate steric hindrance during derivatization of the iso-propyl group?
- Approaches :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
